molecular formula C24H20ClFN2O3S B2653108 N-[(2-chlorophenyl)methyl]-2-{3-[(2-fluorophenyl)methanesulfonyl]-1H-indol-1-yl}acetamide CAS No. 893281-85-1

N-[(2-chlorophenyl)methyl]-2-{3-[(2-fluorophenyl)methanesulfonyl]-1H-indol-1-yl}acetamide

Cat. No.: B2653108
CAS No.: 893281-85-1
M. Wt: 470.94
InChI Key: FHJZQUPMWJDLLP-UHFFFAOYSA-N
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Description

N-[(2-chlorophenyl)methyl]-2-{3-[(2-fluorophenyl)methanesulfonyl]-1H-indol-1-yl}acetamide is a complex organic compound that features a combination of indole, sulfonyl, and acetamide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-chlorophenyl)methyl]-2-{3-[(2-fluorophenyl)methanesulfonyl]-1H-indol-1-yl}acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-[(2-chlorophenyl)methyl]-2-{3-[(2-fluorophenyl)methanesulfonyl]-1H-indol-1-yl}acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl and fluorophenyl positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.

Mechanism of Action

The mechanism of action of N-[(2-chlorophenyl)methyl]-2-{3-[(2-fluorophenyl)methanesulfonyl]-1H-indol-1-yl}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways involved would depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(2-chlorophenyl)methyl]-2-{3-[(2-fluorophenyl)methanesulfonyl]-1H-indol-1-yl}acetamide is unique due to its combination of functional groups, which confer specific chemical and biological properties. The presence of both chlorophenyl and fluorophenyl groups, along with the indole core, makes it distinct from other similar compounds.

Properties

IUPAC Name

N-[(2-chlorophenyl)methyl]-2-[3-[(2-fluorophenyl)methylsulfonyl]indol-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20ClFN2O3S/c25-20-10-4-1-7-17(20)13-27-24(29)15-28-14-23(19-9-3-6-12-22(19)28)32(30,31)16-18-8-2-5-11-21(18)26/h1-12,14H,13,15-16H2,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHJZQUPMWJDLLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CNC(=O)CN2C=C(C3=CC=CC=C32)S(=O)(=O)CC4=CC=CC=C4F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20ClFN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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